Flibanserin N-Oxide

Description

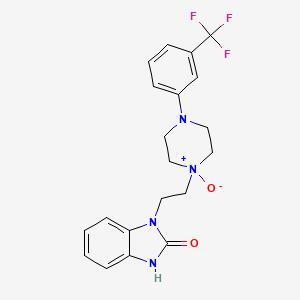

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H21F3N4O2 |

|---|---|

Molecular Weight |

406.4 g/mol |

IUPAC Name |

3-[2-[1-oxido-4-[3-(trifluoromethyl)phenyl]piperazin-1-ium-1-yl]ethyl]-1H-benzimidazol-2-one |

InChI |

InChI=1S/C20H21F3N4O2/c21-20(22,23)15-4-3-5-16(14-15)25-8-11-27(29,12-9-25)13-10-26-18-7-2-1-6-17(18)24-19(26)28/h1-7,14H,8-13H2,(H,24,28) |

InChI Key |

JNSALYCWTPWHNE-UHFFFAOYSA-N |

Canonical SMILES |

C1C[N+](CCN1C2=CC=CC(=C2)C(F)(F)F)(CCN3C4=CC=CC=C4NC3=O)[O-] |

Origin of Product |

United States |

Metabolic Formation and Biotransformation Pathways of Flibanserin N Oxide

Enzymatic Pathways of N-Oxidation

The transformation of a drug within the body is a complex process orchestrated by various enzymes. In the case of Flibanserin (B1672775), the formation of its N-Oxide metabolite involves specific enzymatic pathways. N-oxidation is a critical metabolic route for many compounds containing tertiary nitrogen atoms. hyphadiscovery.com

Role of Cytochrome P450 Isozymes in N-Oxide Formation

The Cytochrome P450 (CYP) superfamily of enzymes is a major player in the metabolism of a vast array of xenobiotics, including drugs. nih.gov While Flibanserin is primarily metabolized by CYP3A4 and to a lesser extent by CYP2C19, the specific role of these isozymes in the direct formation of Flibanserin N-Oxide is an area of ongoing investigation. drugbank.com Generally, CYP enzymes catalyze the oxidation of nitrogen-containing compounds. nih.govajol.info The process involves the transfer of an electron to the P450 enzyme, which then reacts with oxygen and the drug substrate, leading to hydroxylation or other oxidative modifications. ajol.info For tertiary amines, this can result in N-oxide formation. mdpi.com

Contribution of Flavin-Containing Monooxygenase (FMO) Enzymes

Flavin-Containing Monooxygenases (FMOs) are another important class of enzymes involved in Phase I metabolism. plos.orgwikipedia.org Unlike CYPs, FMOs specialize in the oxygenation of soft nucleophiles, which include heteroatoms like nitrogen and sulfur. nih.govplos.orgwikipedia.org The N-oxidation of tertiary amines is a characteristic reaction catalyzed by FMOs. mdpi.comdergipark.org.tr These enzymes utilize a flavin adenine (B156593) dinucleotide (FAD) prosthetic group, NADPH, and molecular oxygen to carry out their catalytic function. wikipedia.org The mechanism involves the formation of a stable hydroperoxyflavin intermediate that is ready to oxygenate a suitable substrate. ucl.ac.uk For many drugs containing tertiary amine structures, FMOs are the primary enzymes responsible for the formation of N-oxide metabolites. hyphadiscovery.comdergipark.org.tr

In Vitro Metabolic Studies of this compound Formation

To understand the metabolic fate of a drug candidate, in vitro studies using subcellular fractions are indispensable. These experiments provide a controlled environment to identify metabolic pathways and the enzymes involved.

Investigations Utilizing Liver Microsomes (e.g., Rat, Human)

Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and are a rich source of drug-metabolizing enzymes, particularly CYPs and FMOs. nih.gov Studies involving the incubation of Flibanserin with both rat and human liver microsomes have been conducted to investigate its metabolic profile. researchgate.netnih.govresearchgate.net These in vitro systems have been instrumental in identifying various metabolites of Flibanserin. researchgate.netnih.gov The formation of N-oxide metabolites of various drugs has been successfully demonstrated in incubations with liver microsomes. frontiersin.org For Flibanserin, in vitro metabolism studies using both human and rat liver microsomes have been performed, leading to the identification of its metabolites. researchgate.net

Application of S9 Fractions in Biotransformation Profiling

The S9 fraction is another subcellular preparation that contains both microsomal and cytosolic enzymes. researchgate.net This allows for the investigation of a broader range of metabolic reactions, including both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) pathways. The use of S9 fractions from both human and rat livers has been reported in the study of Flibanserin's biotransformation. researchgate.netnih.govresearchgate.netresearchgate.net Specifically, the N-oxide metabolite of Flibanserin has been identified in incubations with human liver S9 fractions. researchgate.netresearchgate.netresearchgate.net A spiking study further confirmed the presence of the N-oxide metabolite in the human liver S9 fraction. researchgate.netnih.gov

Interactive Data Table: In Vitro Systems Used in Flibanserin Metabolism Studies

| In Vitro System | Species | Key Findings Related to Flibanserin Metabolism |

| Liver Microsomes | Rat, Human | Identification of various metabolites. researchgate.netnih.govresearchgate.net |

| S9 Fraction | Rat, Human | Identification of Flibanserin metabolites, including the confirmation of the N-Oxide metabolite in human S9 fraction. researchgate.netnih.govresearchgate.netresearchgate.net |

In Vivo Metabolic Profiling of this compound in Pre-clinical Models

Following in vitro characterization, the metabolic profile of a drug is investigated in living organisms to understand its fate in a more complex biological system. Pre-clinical animal models, such as rats, are commonly used for this purpose.

In vivo studies have been conducted to identify the metabolites of Flibanserin in rats, with analyses performed on samples from plasma, urine, feces, and brain tissue. researchgate.netnih.gov These investigations have led to the characterization of numerous metabolites. researchgate.net The N-oxide metabolite of Flibanserin has been successfully identified in rat urine samples, confirming its formation in a living system. researchgate.netresearchgate.netresearchgate.net A liquid chromatography-mass spectrometry (LC-MS) method was developed to identify the N-oxide metabolite in these in vivo samples. researchgate.net

Identification in Biological Matrices (e.g., Rat Plasma, Urine, Feces, Brain Tissue)

The presence of this compound has been confirmed in various biological samples from animal studies. Comprehensive metabolic profiling has successfully identified this compound in rat plasma, urine, feces, and brain tissue. researchgate.netnih.gov Advanced analytical techniques, such as ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS/MS), have been instrumental in the detection and structural elucidation of this metabolite. researchgate.netnih.gov

In these studies, the targeted N-oxide metabolite was identified by its specific mass-to-charge ratio (m/z) of 407.1693 in extracted ion chromatograms from both in vitro and in vivo samples. researchgate.net Further confirmation of its structure was achieved through the analysis of its fragmentation pattern, which revealed characteristic abundant ions. researchgate.net To definitively confirm the presence of the N-oxide metabolite in human liver S9 fractions and rat urine samples, a spiking study with an isolated N-oxidative degradation product was employed. researchgate.netresearchgate.netnih.gov

Quantitative Aspects of N-Oxide Formation in Animal Models

While the formation of this compound is a recognized metabolic pathway, quantitative data on its formation in animal models is part of a broader metabolic profile. Studies have shown that after oral administration in rats, Flibanserin is rapidly absorbed and distributed. researchgate.net The maximum concentration in both plasma and brain tissue is typically reached within an hour. researchgate.netresearchgate.net However, the total amount of the drug that reaches the brain is significantly lower than in the plasma, and its elimination from the brain is also faster. researchgate.netresearchgate.net

Comparative Biotransformation of Flibanserin Across Species (Pre-clinical Focus)

Pre-clinical studies involving different species are crucial for understanding the metabolic fate of a drug. In vitro metabolism studies of Flibanserin have been conducted using liver microsomes from both rats and humans, as well as S9 fractions. researchgate.netnih.gov These studies have demonstrated that the primary metabolic pathways, including oxidation leading to N-oxide formation, are generally consistent across these species. researchgate.net The major enzymes responsible for Flibanserin metabolism, CYP3A4 and CYP2C19, are present in both rat and human liver microsomes. drugbank.comtandfonline.com This suggests that the formation of this compound is a relevant metabolic pathway in both pre-clinical animal models and humans.

Degradation Chemistry Approaches to N-Oxide Formation Mechanisms

The formation of this compound is not limited to metabolic processes; it can also be formed through chemical degradation, particularly under oxidative stress. researchgate.netejournal.by This has been demonstrated in forced degradation studies, which are conducted to understand the stability of a drug under various conditions.

When Flibanserin is subjected to oxidative conditions, such as refluxing with 30% hydrogen peroxide, it undergoes complete degradation, leading to the formation of oxidative degradation products, including the N-oxide. ejournal.by This process involves the formation of an N-oxide and subsequent cleavage of the NH-CO fragment. ejournal.by The structures of these oxidative degradation products have been confirmed using techniques like mass spectrometry and 1H NMR spectroscopy. researchgate.netejournal.by The utilization of degradation chemistry has proven to be a valuable strategy for isolating and characterizing the N-oxide, which can then be used as a reference standard to confirm its presence in biological samples. researchgate.netresearchgate.net

The table below summarizes the key findings related to the identification and formation of this compound.

| Aspect | Key Findings | Primary Methodologies |

| Metabolic Formation | Formed via oxidation, primarily by CYP3A4 and CYP2C19 enzymes. drugbank.comhres.canih.gov | In vitro incubation with liver microsomes (rat and human) and S9 fractions. researchgate.netnih.gov |

| Identification in Biological Matrices | Detected in rat plasma, urine, feces, and brain tissue. researchgate.netnih.gov | UHPLC-Q-TOF-MS/MS, spiking studies. researchgate.netresearchgate.netnih.gov |

| Quantitative Aspects | Part of the overall metabolic profile, eliminated via feces and urine. researchgate.netdrugbank.com | Pharmacokinetic studies in rats. researchgate.netresearchgate.net |

| Comparative Biotransformation | Similar metabolic pathways observed in rat and human liver microsomes. researchgate.net | In vitro metabolism studies. researchgate.net |

| Degradation Chemistry | Formed under oxidative stress conditions (e.g., with hydrogen peroxide). ejournal.by | Forced degradation studies, Mass Spectrometry, NMR Spectroscopy. researchgate.netejournal.by |

Advanced Analytical Methodologies for the Characterization and Quantification of Flibanserin N Oxide

High-Resolution Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of drug metabolites due to its ability to provide accurate mass measurements, which aids in determining elemental compositions.

UHPLC-Q-TOF-MS/MS has been instrumental in the comprehensive metabolite profiling of Flibanserin (B1672775). researchgate.net This technique combines the high separation efficiency of UHPLC with the high-resolution and accurate mass measurement capabilities of Q-TOF mass spectrometry. Researchers have utilized this method to identify and characterize the metabolites of Flibanserin in various biological samples, including rat and human liver microsomes, S9 fractions, and in vivo samples from rat plasma, urine, and feces. researchgate.netnih.govresearchgate.net

In these studies, the N-oxide metabolite of Flibanserin was successfully identified. nih.gov A key strategy involved comparing the metabolites generated from in vitro and in vivo samples with a synthetically produced N-oxidative degradation product of Flibanserin. nih.govresearchgate.net The presence of the Flibanserin N-Oxide metabolite was confirmed in human liver S9 fractions and rat urine samples through spiking studies. researchgate.netresearchgate.net The high-resolution capabilities of Q-TOF-MS allowed for the precise mass measurement of the metabolite, distinguishing it from other potential transformation products. researchgate.net

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Flibanserin | 391.1741 | 161.0704 |

| This compound | 407.1693 | 243.1104, 190.0974, 161.0705, 119.0601 |

| Data sourced from studies on Flibanserin metabolite profiling. nih.govresearchgate.net |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a dominant and indispensable technique for both the identification and quantification of drug metabolites like this compound in various biological matrices. sci-hub.seoup.com An LC-MS method was specifically developed and employed to identify the N-oxide metabolite of Flibanserin. nih.govresearchgate.net The identification was confirmed by analyzing the mass change corresponding to the addition of an oxygen atom to the parent drug molecule. nih.gov

For quantification, a sensitive and rapid Ultra-Performance Liquid Chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been established. researchgate.net These methods typically operate in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, ensuring high selectivity and sensitivity. researchgate.netresearchgate.net For instance, the transition of m/z 391.13 → 161.04 has been used for the detection of Flibanserin. researchgate.net Such validated methods have demonstrated linearity over specific concentration ranges, for example, 2.5 to 600 ng/mL in plasma. researchgate.net

Table 2: Example of LC-MS/MS Parameters for Flibanserin Analysis

| Parameter | Details |

| Chromatography | UPLC with a C18 column researchgate.net |

| Mobile Phase | Acetonitrile (B52724) and 10 mM ammonium (B1175870) formate (B1220265) researchgate.net |

| Ionization Mode | Positive Electrospray Ionization (ESI+) researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.net |

| MRM Transition (Flibanserin) | m/z 391.13 → 161.04 researchgate.net |

| Parameters are compiled from various validated bioanalytical methods. |

In the quest for comprehensive metabolite profiling, both data-dependent acquisition (DDA) and data-independent acquisition (DIA) strategies have been employed. researchgate.netrawdatalibrary.net

Data-Dependent Acquisition (DDA) operates by first performing a full scan to detect precursor ions. numberanalytics.com Based on predefined criteria, such as signal intensity, the most abundant ions are then selected for fragmentation and MS/MS analysis. numberanalytics.com This approach is highly effective for identifying the most prominent metabolites in a sample. numberanalytics.com

Data-Independent Acquisition (DIA) , in contrast, systematically fragments all ions within predefined mass-to-charge (m/z) windows without prior selection of precursor ions. creative-proteomics.com This unbiased approach creates a comprehensive digital map of all fragment ions in the sample, which is particularly advantageous for detecting low-abundance metabolites that might be missed in a DDA workflow. creative-proteomics.com

In the context of Flibanserin, a high-resolution mass spectrometry-based metabolite profiling strategy using both DDA and DIA approaches was executed to elucidate the structures of all potential metabolites, ensuring that even those present in very low concentrations were detected and characterized. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While mass spectrometry provides information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the definitive structural elucidation of molecules. sci-hub.se

One-dimensional proton NMR (¹H NMR) spectroscopy is a fundamental tool for characterizing the chemical structure of a molecule. It provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. magritek.com In the characterization of this compound, a crucial step involved the isolation of the N-oxidative degradation product. nih.gov The structure of this isolated compound was then confirmed using ¹H NMR spectroscopy. nih.govresearchgate.net The chemical shifts and splitting patterns of the protons in the ¹H NMR spectrum provide definitive evidence for the location of the N-oxide functional group on the piperazine (B1678402) ring. nih.govresearchgate.net

To further confirm the structural assignment, two-dimensional (2D) NMR techniques are employed. emerypharma.com Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.comlongdom.org In a COSY spectrum, off-diagonal cross-peaks connect the signals of coupled protons, providing unambiguous confirmation of their connectivity within the molecular structure. longdom.org For this compound, the structure, which was initially proposed based on mass spectrometry data and characterized by ¹H NMR, was definitively ensured using COSY. nih.govresearchgate.netresearchgate.net This technique helped to confirm the assignment of protons on the piperazine ring and adjacent ethyl chain, solidifying the structural elucidation of the metabolite. nih.gov

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in separating this compound from the parent drug and other related substances, a crucial step for accurate quantification and characterization.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Flibanserin and its degradation products, including the N-oxide. oup.comresearchgate.net Developing a robust HPLC method requires careful optimization of several parameters to achieve adequate separation.

Key considerations in HPLC method development include the choice of the stationary phase, mobile phase composition, and detector. For the separation of Flibanserin and its degradation products, reversed-phase columns, such as C18 and phenyl-hexyl, have been successfully utilized. oup.comresearchgate.netresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium acetate (B1210297), potassium phosphate) and an organic solvent like acetonitrile. oup.comresearchgate.netgrowingscience.com The pH of the buffer and the gradient or isocratic elution profile are critical parameters that are adjusted to optimize the separation. oup.comresearchgate.net

Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal) are often performed to generate degradation products, including N-oxides, and to ensure the stability-indicating nature of the HPLC method. researchgate.netgrowingscience.comalliedacademies.org The detection is commonly carried out using a photodiode array (PDA) detector, which provides spectral information and allows for the monitoring of the elution of different compounds. oup.comgrowingscience.com

One study reported the successful separation of Flibanserin from its degradation products using a Supelco Ascentis® Express phenyl-hexyl column with a mobile phase of acetonitrile and 10 mM ammonium acetate solution (pH 5.4) at a flow rate of 0.5 mL/min. oup.com Another method utilized an Agilent C18 column with a mobile phase of 0.01M potassium phosphate (B84403) monohydrate buffer (pH 3.5) and acetonitrile in a 60:40 ratio. researchgate.netgrowingscience.com

Table 1: Examples of HPLC Method Parameters for Flibanserin Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Stationary Phase | Supelco Ascentis® Express phenyl hexyl (100 × 4.6 mm, 2.7 µm) oup.com | Agilent C18 (150 × 4.6 mm, 5 µm) researchgate.netgrowingscience.com |

| Mobile Phase | Acetonitrile:Ammonium Acetate (10 mM, pH 5.4) (50:50, v/v) oup.com | Acetonitrile:Potassium Phosphate Monohydrate Buffer (0.01M, pH 3.5) (40:60, v/v) researchgate.netgrowingscience.com |

| Flow Rate | 0.5 mL/min oup.com | 1.0 mL/min researchgate.netgrowingscience.com |

| Detection | Photodiode Array (PDA) at 204 nm oup.com | UV at 248 nm researchgate.netgrowingscience.com |

| Column Temperature | 40.0 °C oup.com | 30 °C researchgate.netgrowingscience.com |

Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement in liquid chromatography, offers higher resolution, sensitivity, and speed compared to conventional HPLC. This is achieved by using columns with smaller particle sizes (typically sub-2 µm). UPLC is frequently coupled with tandem mass spectrometry (UPLC-MS/MS) for the highly sensitive and selective quantification of Flibanserin and its metabolites in biological matrices. nih.govresearchgate.netnih.gov

UPLC methods for Flibanserin analysis often employ C18 columns and a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid) and an organic modifier like acetonitrile. nih.govresearchgate.netd-nb.info The use of a gradient elution allows for the efficient separation of the analyte from endogenous matrix components. researchgate.netd-nb.info

For instance, a UPLC-MS/MS method was developed for the analysis of Flibanserin in human plasma using a Kinetex C18 column and a mobile phase of 20 mM ammonium acetate buffer (pH 4.5) and acetonitrile (50:50, v/v) with an isocratic elution. nih.gov Another study utilized an Agilent RRHD Eclipse Plus C18 column with a gradient mobile phase of 0.1% formic acid in water and acetonitrile for the analysis of Flibanserin in rat plasma. researchgate.netd-nb.info

Table 2: Examples of UPLC Method Parameters for Flibanserin Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Stationary Phase | Kinetex C18 (2.6 µm, 2.1 × 50 mm) nih.gov | Agilent RRHD Eclipse Plus C18 (1.8 µm, 2.1 × 50 mm) researchgate.netd-nb.info |

| Mobile Phase | Acetonitrile:Ammonium Acetate Buffer (20 mM, pH 4.5) (50:50, v/v) nih.gov | Acetonitrile and 0.1% Formic Acid in water (gradient) researchgate.netd-nb.info |

| Flow Rate | 0.3 mL/min nih.gov | Not specified |

| Detection | Tandem Mass Spectrometry (MS/MS) nih.gov | Tandem Mass Spectrometry (MS/MS) researchgate.netd-nb.info |

Specialized Analytical Approaches for N-Oxide Confirmation

While chromatographic techniques can separate the N-oxide, specialized methods are required for its unambiguous confirmation.

Hydrogen-deuterium exchange (HDX) mass spectrometry is a powerful technique for studying protein conformation and dynamics, but it also finds application in the structural elucidation of small molecules, including drug metabolites. whiterose.ac.uknih.govuu.nl In the context of this compound, HDX can be used to confirm the site of oxidation. nih.gov

The principle of HDX relies on the exchange of labile protons (e.g., on amide or hydroxyl groups) with deuterium (B1214612) atoms when the molecule is exposed to a deuterated solvent like D₂O. nih.govuu.nl The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the proton. uu.nl By analyzing the mass shift in the mass spectrum before and after deuteration, information about the number of exchangeable protons can be obtained. whiterose.ac.uk

In a study on Flibanserin, an isolated N-oxidative degradation product was characterized using LC-MS with H/D exchange to confirm its structure as an N-oxide metabolite. nih.gov This technique, combined with NMR spectroscopy, provided definitive structural confirmation. nih.gov

A definitive chemical method for confirming the presence of an N-oxide is its selective reduction back to the parent amine. researchgate.netnih.gov Titanium trichloride (B1173362) (TiCl₃) is a reagent known to efficiently and selectively reduce N-oxides to their corresponding amines, even in complex biological matrices like plasma and urine. researchgate.netnih.govchromatographyonline.com

This technique is particularly useful when mass spectrometry data alone is ambiguous and cannot definitively distinguish between an N-oxidation and a C-hydroxylation, as both result in the same mass increase of 16 Da. nih.govchromatographyonline.com By treating a sample suspected of containing an N-oxide with TiCl₃ and observing the disappearance of the metabolite peak and a corresponding increase in the parent drug peak in the chromatogram, the identity of the N-oxide can be confirmed. chromatographyonline.com This approach has been successfully applied in various drug metabolism studies to unequivocally identify N-oxide metabolites. nih.govchromatographyonline.com While specific application to this compound is not detailed in the provided search results, it represents a standard and powerful technique for this purpose.

Sample Preparation Techniques for this compound Analysis

Effective sample preparation is crucial for removing interferences from the biological matrix (e.g., plasma, urine, tissue homogenates) and concentrating the analyte before analysis. nih.govd-nb.info Common techniques used for Flibanserin and its metabolites include:

Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins. nih.govresearchgate.net The supernatant containing the analyte is then collected for analysis. This technique was used in a UPLC-MS/MS method for Flibanserin in human plasma. nih.gov

Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous biological matrix into an immiscible organic solvent. Diethyl ether has been used for the extraction of Flibanserin from plasma. nih.gov

Solid-Phase Extraction (SPE): SPE provides a more selective extraction and concentration of the analyte. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. SPE has been used to enrich the concentration of Flibanserin metabolites from biological samples. nih.gov

The choice of sample preparation technique depends on the nature of the analyte, the biological matrix, and the sensitivity requirements of the analytical method.

Protein Precipitation Methods

Protein precipitation is a widely used technique for the pre-treatment of biological samples, such as plasma or serum, to remove high-molecular-weight proteinaceous materials that can interfere with chromatographic analysis. thermofisher.com The principle involves the addition of a precipitating agent, typically an organic solvent or a strong acid, to the sample, which denatures and precipitates the proteins. chromatographyonline.com The precipitated solids are then separated from the supernatant containing the analyte of interest by centrifugation or filtration. thermofisher.comchromatographyonline.com

For the analysis of Flibanserin and its metabolites, including the N-oxide, from plasma samples, a one-step protein precipitation using acetonitrile is a common and effective method. researchgate.netd-nb.infonih.gov In this procedure, acetonitrile is added to the plasma sample, often in a specific ratio (e.g., 2:1 or 3:1 v/v), to induce protein precipitation. thermofisher.comd-nb.info The mixture is vortexed to ensure thorough mixing and then centrifuged at high speed to pellet the precipitated proteins. chromatographyonline.comd-nb.info The resulting clear supernatant, which contains the extracted Flibanserin and this compound, can then be directly injected into the analytical instrument or subjected to further clean-up steps. chromatographyonline.com Some methods incorporate acidification of the acetonitrile (e.g., with 0.1% formic acid) to enhance precipitation efficiency and ensure the stability of the analytes. chromatographyonline.com

Table 1: Overview of Protein Precipitation for Flibanserin Analysis

| Precipitating Agent | Biological Matrix | Key Steps | Reference |

|---|---|---|---|

| Acetonitrile | Human or Rat Plasma | 1. Add acetonitrile to plasma sample. 2. Vortex mix. 3. Centrifuge to separate supernatant from precipitated protein. | researchgate.netd-nb.infonih.gov |

| Acetonitrile with 0.1% Formic Acid | Plasma/Serum | 1. Add acidified acetonitrile to plasma/serum. 2. Vortex mix. 3. Centrifuge and collect supernatant for analysis. | chromatographyonline.com |

Solid-Phase Extraction (SPE) Enrichment Strategies

Solid-phase extraction (SPE) is a more selective sample preparation technique compared to protein precipitation, often used to isolate analytes from complex mixtures and to enrich their concentration. ajol.infophenomenex.com The technique utilizes a solid sorbent material, typically packed into a cartridge or a well plate, to retain either the analyte of interest or the interfering matrix components. researchgate.net

A typical SPE procedure involves four main steps:

Conditioning: The sorbent is treated with a solvent to activate it for consistent interaction. ajol.info

Loading: The sample is passed through the sorbent bed.

Washing: Impurities and interfering substances are washed from the sorbent with a specific solvent, while the analyte remains bound. ajol.info

Elution: A different solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte for collection and analysis. ajol.info

In the context of Flibanserin and its metabolites, research has shown the utility of a combined approach where protein precipitation is followed by SPE to achieve cleaner extracts and enrich the concentration of metabolites present at very low levels. nih.gov For the analysis of synthetic cannabinoid metabolites, a similar class of compounds, reversed-phase silica-based sorbents like phenyl have been used effectively. referencecitationanalysis.com For basic drugs of abuse, specialized polymeric sorbents are also available that streamline the process, sometimes eliminating the need for conditioning steps. researchgate.net While specific SPE protocols for this compound are not extensively detailed in isolation, methods developed for Flibanserin and its other metabolites in biological fluids like urine and plasma provide a strong basis for its extraction. nih.govbio-integration.org

Validation of Analytical Methods for this compound

The validation of an analytical method is a critical process that demonstrates its suitability for the intended purpose. growingscience.com This is typically performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. researchgate.netich.orgbio-integration.org Validation ensures that the method is reliable, reproducible, and accurate for the quantification of the analyte, in this case, this compound, which is often analyzed alongside its parent compound, Flibanserin.

Key validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). ich.orgoup.com

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. It is typically evaluated by analyzing a series of standards and is confirmed by a high correlation coefficient (r²), generally expected to be ≥ 0.99. growingscience.comoup.com

Accuracy: This refers to the closeness of the measured value to the true value. It is often expressed as the percentage of recovery of the analyte in a spiked sample. oup.com

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.netbio-integration.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be detected but not necessarily quantified, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. oup.com

Various studies have validated HPLC and UPLC-MS/MS methods for Flibanserin, providing data that underscores the robustness of these techniques for quantifying related compounds like its N-oxide. For instance, one HPLC method demonstrated linearity in the range of 2.5–50.0 µg/mL with an accuracy of 98%. Another RP-HPLC method was linear over a concentration range of 20 to 200 µg/mL with a coefficient of determination (r²) of 0.9998. researchgate.netich.org A highly sensitive UPLC-MS/MS method showed linearity from 100 to 120,000 ng/mL, with accuracy ranging from -6.6% to 12.0% and precision below 12.0%. researchgate.netd-nb.info

Table 2: Summary of Validation Parameters from Various Analytical Methods for Flibanserin

| Method | Linearity Range | Correlation Coefficient (r²) | Accuracy | Precision (%RSD) | LOD | LOQ | Reference |

|---|---|---|---|---|---|---|---|

| HPLC | 2.5–50.0 µg/mL | 0.999 | 98% | Not specified | ~500 ng/mL | ~1.50 µg/mL | |

| RP-HPLC | 20–200 µg/mL | 0.9998 | Within acceptable range | Within acceptable range | Not specified | Not specified | researchgate.netich.org |

| UPLC-MS/MS | 100–120,000 ng/mL | 0.999 | -6.6% to 12.0% | < 12.0% | Not specified | Not specified | researchgate.netd-nb.info |

| UPLC-MS/MS | 5–1000 ng/mL | Not specified | Within acceptable range | Within acceptable range | Not specified | Not specified | nih.gov |

Compound Reference Table

Role of Flibanserin N Oxide in Drug Metabolism and Impurity Profiling Studies

Flibanserin (B1672775) N-Oxide as an Oxidative Degradation Product

Flibanserin has been shown to be particularly susceptible to degradation under oxidative conditions. oup.comejournal.by When subjected to forced degradation studies involving oxidizing agents like hydrogen peroxide (H2O2), Flibanserin N-Oxide is formed as a major degradation product. alliedacademies.orgresearchgate.netnih.gov This oxidative process typically involves the addition of an oxygen atom to one of the nitrogen atoms in the piperazine (B1678402) ring of the flibanserin molecule. researchgate.netnih.govresearchgate.net

The formation of this N-oxide is temperature-dependent; while flibanserin is relatively stable at room temperature in the presence of an oxidizing agent, its degradation to the N-oxide is accelerated at higher temperatures. oup.comoup.com For instance, studies have shown that treating flibanserin with 3% H2O2 at 60°C leads to the formation of a novel degradation product identified as an N-oxide. oup.comoup.com The structure of this oxidative degradant has been characterized using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. alliedacademies.orgresearchgate.netnih.gov High-resolution mass spectrometry has identified the molecular formula of this compound as C20H21F3N4O2 with a corresponding mass-to-charge ratio (m/z) of approximately 407.17. oup.comalliedacademies.orgnih.gov

The identification and characterization of this compound are crucial for understanding the degradation pathways of the parent drug. alliedacademies.orgresearchgate.net This knowledge is vital for developing stable pharmaceutical formulations and ensuring the quality and safety of the drug product. researchgate.net

Table 1: Analytical Characterization of this compound

| Analytical Technique | Finding | Reference |

| LC-QTOF-MS/MS | Identified as 2-HBenz-imidazol-2-one,1, 3-dihydro-1-[2-[4-[3(trifluoromethyl) phenyl]-1-N-oxide-piperazinyl] ethyl] with a parent ion mass of 407.1710. | alliedacademies.org |

| HPLC-DAD-ESI-IT-TOF-MSn | Proposed as 1–(2-(4–(3-hydroxy-5-(trifluoromethyl)phenyl)piperazine-1-yl)ethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one with a mass of 407.1695. | oup.comnih.gov |

| UHPLC-Q-TOF-MS/MS, H/D exchange, NMR | Confirmed the N-oxide metabolite in various biological and degradation samples with an observed mass at m/z 407.1693. | researchgate.netnih.gov |

Significance of N-Oxide Metabolites in Drug Stability Assessment (Forced Degradation Studies)

Forced degradation studies are a regulatory requirement and a critical component of drug development, providing insights into the intrinsic stability of a drug substance. growingscience.comscilit.com These studies involve subjecting the drug to harsh conditions, such as heat, light, humidity, and oxidative stress, to accelerate its degradation. ejournal.bygrowingscience.comscilit.com The formation of N-oxide metabolites, like this compound, during these studies is of particular significance for several reasons.

Firstly, the identification of N-oxides as degradation products helps to establish the degradation pathways of the drug. researchgate.net For flibanserin, oxidative conditions have been identified as a primary degradation pathway, leading to the formation of the N-oxide. alliedacademies.org This information is instrumental in developing a stability-indicating analytical method capable of separating the drug from its degradation products, which is essential for accurate quantification of the active pharmaceutical ingredient (API) in stability samples. oup.comgrowingscience.comscilit.com

Secondly, N-oxide metabolites can themselves be unstable and may revert back to the parent drug, complicating bioanalytical methods and potentially leading to an overestimation of the parent drug's concentration. hyphadiscovery.comresearchgate.netaltasciences.com Therefore, understanding the stability of this compound is crucial for developing robust and reliable analytical methods. researchgate.net Careful sample handling, such as using neutral pH conditions and avoiding high heat, is often necessary to prevent the in-vitro conversion of the N-oxide back to flibanserin. researchgate.net

Table 2: Forced Degradation Conditions Leading to this compound Formation

| Stress Condition | Reagent/Parameter | Observation | Reference |

| Oxidative | 3% H2O2 at 60°C | Formation of a novel degradation product (N-oxide). | oup.comoup.com |

| Oxidative | 3% H2O2 at 100°C | Degradation of flibanserin. | oup.comoup.com |

| Oxidative | 30% H2O2 with reflux | Complete degradation and formation of two degradation products, including an N-oxide. | ejournal.by |

N-Oxides as Potential Process-Related Impurities or Related Substances

N-oxides can be introduced into a final drug product not only through degradation but also as process-related impurities. researchgate.netgoogle.com These impurities can arise during the synthesis of the API if oxidizing agents are used or if there is exposure to oxidative conditions. google.com The piperazine ring in flibanserin's structure is susceptible to oxidation, which can lead to the formation of this compound during manufacturing. google.com

The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the quality, safety, and efficacy of the final product. researchgate.net Regulatory agencies have strict guidelines regarding the identification, qualification, and control of impurities. Therefore, understanding the potential for this compound to be a process-related impurity is essential for developing appropriate control strategies during the manufacturing process. researchgate.net

Furthermore, N-oxide metabolites formed in vivo are also considered related substances that require characterization and, in some cases, safety assessment. hyphadiscovery.com The formation of N-oxide metabolites is a common pathway for drugs containing tertiary nitrogen atoms. hyphadiscovery.comresearchgate.net These metabolites can sometimes have pharmacological activity similar to or greater than the parent drug, necessitating an assessment of their exposure. hyphadiscovery.com

Implications of N-Oxide Formation for Reference Material Development

The identification of this compound as a significant degradation product and potential impurity has direct implications for the development of analytical reference materials. researchgate.netlcms.cz Accurate quantification of impurities requires pure reference standards. Therefore, the synthesis and isolation of this compound are necessary to serve as a reference material for analytical method development, validation, and routine quality control testing. lcms.cz

The availability of a well-characterized this compound reference standard allows for:

Accurate Identification: Confirming the presence of this specific impurity in batches of the drug substance and product.

Quantitative Analysis: Precisely measuring the levels of this compound to ensure they remain within acceptable limits.

Method Validation: Establishing the specificity, linearity, accuracy, and precision of analytical methods designed to detect and quantify this impurity. growingscience.comscilit.com

The synthesis of N-oxide metabolites can be challenging due to their potential instability. hyphadiscovery.com However, strategies utilizing degradation chemistry have been successfully employed to isolate and characterize N-oxidative degradation products, which can then be used to confirm the identity of N-oxide metabolites found in biological samples. researchgate.netnih.gov

Pre Clinical Pharmacokinetic Investigations of Flibanserin N Oxide

Absorption and Distribution of Flibanserin (B1672775) N-Oxide in Animal Models

Flibanserin N-Oxide is formed through the metabolism of Flibanserin, primarily by Cytochrome P450 enzymes, after the parent drug is absorbed. drugbank.comnih.gov In vivo studies in rats have identified this compound as one of the metabolites present in plasma, urine, feces, and brain tissue samples following administration of Flibanserin. researchgate.net

The parent drug, Flibanserin, is absorbed orally and is approximately 98% bound to serum proteins, mainly albumin. drugbank.compharmacompass.com Following administration in female rats, maximum plasma concentrations of Flibanserin are reached within an hour. researchgate.netresearchgate.net While specific distribution parameters for this compound are not extensively detailed, its presence has been confirmed in various biological samples. For instance, a spiking study confirmed the presence of the N-oxide metabolite in rat urine samples and human liver S9 fractions. researchgate.netresearchgate.net This indicates that once formed, the N-oxide metabolite distributes into systemic circulation and is subsequently processed for elimination.

Elimination Pathways of this compound in Pre-clinical Species

The elimination of Flibanserin and its metabolites occurs through both renal and fecal routes. Following a single oral dose of radiolabeled Flibanserin in pre-clinical models, the radioactivity was recovered in both urine and feces, indicating that both pathways are significant for the excretion of metabolites. drugbank.compharmacompass.com

Flibanserin is extensively metabolized into at least 35 metabolites. drugbank.comfda.gov Most of these, including this compound, are generated through processes like hydrolysis and oxidation, often followed by conjugation with glucuronide or sulfate (B86663) to increase water solubility and facilitate excretion. researchgate.netresearchgate.net The identification of this compound in rat urine confirms its elimination via the renal pathway. researchgate.net Studies analyzing rat feces have also helped to establish the biotransformation pathway of Flibanserin, which includes the formation of the N-oxide metabolite. researchgate.netresearchgate.net

Comparative Pharmacokinetic Characteristics of Flibanserin and its N-Oxide Metabolite in Non-Human Studies

In pre-clinical studies, the pharmacokinetic profile of Flibanserin has been well-characterized. However, detailed comparative data for its N-oxide metabolite are less available. Following a single oral dose in female rats, Flibanserin reaches its maximum concentration (Cmax) in both plasma and brain within one hour. researchgate.netnih.gov The elimination half-life from the brain was found to be shorter than from the plasma. researchgate.netresearchgate.net

While most of the 35 identified metabolites of Flibanserin are found in low concentrations, two metabolites reportedly reach plasma concentrations as high as the parent drug, although they are considered pharmacologically inactive. drugbank.comnih.gov Specific studies have focused on identifying and characterizing the N-oxide metabolite in various samples from rats. researchgate.netresearchgate.net The table below summarizes typical pharmacokinetic parameters for the parent drug, Flibanserin, in female rats, which serves as a benchmark for understanding the behavior of its metabolites.

Table 1: Pharmacokinetic Parameters of Flibanserin in Female Rat Plasma and Brain

| Parameter | Plasma | Brain Tissue |

|---|---|---|

| Linearity Range | 2.5–600 ng/mL | 5–500 ng/mL |

| Time to Cmax (Tmax) | ~ 1 hour | ~ 1 hour |

| Half-life (t½) | Longer in plasma | Shorter than plasma |

Data derived from studies in female rats following a single oral dose. researchgate.netnih.gov

Brain Tissue Distribution Studies of this compound in Animal Models

Investigating the brain distribution of Flibanserin and its metabolites is critical, given its mechanism of action on central nervous system receptors. drugbank.com Studies in female rats have quantified the distribution of Flibanserin into brain tissue. nih.govresearchgate.net These studies confirmed that Flibanserin crosses the blood-brain barrier, achieving maximum concentrations in the brain within an hour of oral administration. researchgate.net However, the total amount of the drug reaching the brain was significantly less than that in the plasma. researchgate.netnih.gov

Metabolite profiling studies have successfully identified this compound in brain tissue samples from rats, confirming that the metabolite also penetrates the central nervous system. researchgate.netdartmouth.edu The rate of elimination of Flibanserin from the brain was observed to be faster than from plasma, resulting in a shorter half-life in the brain. researchgate.netresearchgate.net

Table 2: Brain Distribution Findings for Flibanserin in Female Rats

| Finding | Description | Reference |

|---|---|---|

| Brain Penetration | Flibanserin crosses the blood-brain barrier. | researchgate.net |

| Brain vs. Plasma Concentration | Total drug concentration is significantly lower in the brain compared to plasma. | researchgate.netnih.gov |

| Metabolite Presence | This compound has been identified in rat brain tissue samples. | researchgate.netdartmouth.edu |

| Elimination from Brain | The rate of elimination from the brain is faster than from plasma. | researchgate.net |

Synthetic Approaches to Flibanserin N Oxide and Reference Standard Development

Chemical Synthesis of Flibanserin (B1672775) N-Oxide as a Reference Material

The synthesis of Flibanserin N-Oxide as a reference material is essential for analytical and quality control purposes. axios-research.comnovachem.com.au While multiple synthetic routes for flibanserin itself have been reported, the direct synthesis of its N-oxide derivative for reference use is a specific requirement. mdpi.comgoogle.comresearchgate.netrsc.orgnih.govresearchgate.netacs.org

One common approach to synthesizing N-oxides is the oxidation of the corresponding tertiary amine. In the case of flibanserin, the nitrogen atom in the piperazine (B1678402) ring is susceptible to oxidation. d-nb.info Reagents such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst or in an acidic medium like acetic acid, can be employed to achieve this transformation. preprints.org For instance, treating flibanserin with 3% hydrogen peroxide has been shown to produce its oxidative degradation products, including the N-oxide. researchgate.netoup.comresearchgate.net The reaction conditions, such as temperature and reaction time, are critical parameters that need to be optimized to maximize the yield of the desired N-oxide and minimize the formation of other degradation products. oup.comresearchgate.net

A study detailed the treatment of flibanserin with 3% H₂O₂ at 60°C to generate the N-oxide. researchgate.netoup.com Another approach involves using a mixture of acetic acid and 30% hydrogen peroxide at 70°C. preprints.org The resulting product can then be purified using chromatographic techniques to isolate the this compound in a form suitable for use as a reference standard.

Table 1: Chemical Synthesis Approaches for N-Oxides

| Oxidizing Agent | Conditions | Application |

| Hydrogen Peroxide (3%) | 60°C | Generation of this compound. researchgate.netoup.com |

| Hydrogen Peroxide (30%) in Acetic Acid | 70°C for 1 hour | General method for N-oxide synthesis. preprints.org |

Microbial Biotransformation for Regio-selective N-Oxide Production

Microbial biotransformation presents an alternative, often more regio-selective, method for the production of drug metabolites like N-oxides. This approach utilizes whole microbial cells or isolated enzymes to catalyze specific oxidative reactions. While specific studies on the microbial biotransformation of flibanserin to its N-oxide are not extensively detailed in the provided context, the principle is well-established in drug metabolism research.

The use of liver microsomal and S9 fractions in in vitro studies serves as a surrogate for this process, mimicking the enzymatic oxidation that occurs in the body. nih.gov These systems contain a cocktail of enzymes, including cytochrome P450 monooxygenases, which are responsible for N-oxidation reactions. Identifying specific microbial strains that can efficiently and selectively N-oxidize flibanserin could provide a "green" and efficient alternative to chemical synthesis for producing the N-oxide reference material.

Development and Characterization of this compound Reference Standards

The development of a certified reference standard for this compound is a critical step for its use in analytical methods. axios-research.comnovachem.com.au This involves not only the synthesis of the compound but also its rigorous characterization to confirm its identity and purity.

Once synthesized, the purported this compound is subjected to a battery of analytical techniques. High-performance liquid chromatography (HPLC) coupled with various detectors is a cornerstone of this process. oup.comoup.comresearchgate.netnih.gov A stability-indicating HPLC method is often developed to separate the N-oxide from the parent drug, flibanserin, and other potential impurities. oup.comresearchgate.netnih.gov

Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) techniques like Time-of-Flight (TOF) and Ion Trap (IT), is indispensable for confirming the molecular weight and elemental composition of the N-oxide. oup.comnih.govoup.com Tandem mass spectrometry (MS/MS or MSn) provides structural information through fragmentation analysis, helping to pinpoint the location of the oxygen atom on the piperazine nitrogen. oup.comnih.govoup.com For instance, the targeted N-oxide metabolite of flibanserin has been identified by its mass at m/z 407.1693. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY) provides definitive structural elucidation by detailing the chemical environment of each atom in the molecule. researchgate.netnih.govrsc.orgrsc.org Infrared (IR) spectroscopy can also be used to identify functional groups present in the molecule. researchgate.netafricaresearchconnects.com

Table 2: Analytical Techniques for Characterization of this compound

| Technique | Purpose | Key Findings |

| HPLC-DAD/UV | Separation and Quantification | Separation from flibanserin and other degradants; detection at specific wavelengths (e.g., 248 nm, 255 nm). researchgate.netrsc.org |

| LC-MS/MS | Identification and Structural Elucidation | Confirmation of molecular weight (m/z 407.1693) and fragmentation pattern. nih.govresearchgate.net |

| HRMS (IT-TOF) | Accurate Mass Measurement | Provides elemental composition and confirms the molecular formula (C₂₀H₂₁F₃N₄O₂). pharmaffiliates.comoup.comoup.com |

| NMR Spectroscopy | Definitive Structure Confirmation | Elucidates the precise molecular structure. researchgate.netnih.gov |

| IR Spectroscopy | Functional Group Identification | Confirms the presence of specific chemical bonds. researchgate.netafricaresearchconnects.com |

Impurity Profiling and Identification of Related Oxidative Degradation Products

Impurity profiling is a critical aspect of drug development and quality control, ensuring the safety and efficacy of pharmaceutical products. researchgate.netcolab.wsbiomedres.us Forced degradation studies are conducted under various stress conditions (oxidative, acidic, basic, thermal, photolytic) to identify potential degradation products that could form during manufacturing, storage, or administration. rsc.orgresearchgate.net

For flibanserin, oxidative stress conditions, typically using hydrogen peroxide, have been shown to be particularly relevant, leading to the formation of several degradation products, including this compound. oup.comresearchgate.netoup.comafricaresearchconnects.com Studies have identified multiple oxidative degradants. One study reported the formation of two N-oxide products after treating flibanserin with 30% H₂O₂ at 100°C. researchgate.net Another investigation identified a novel degradation product under milder oxidative conditions (3% H₂O₂ at 60°C). oup.comoup.com

The characterization of these impurities relies heavily on hyphenated analytical techniques like LC-MS/MS, which allows for the separation and identification of compounds in complex mixtures. colab.ws By comparing the retention times and mass spectra of the degradation products with the certified reference standard of this compound, its presence in the mixture can be confirmed. This process is vital for establishing the degradation pathways of flibanserin and for developing stability-indicating analytical methods for routine quality control. researchgate.netcolab.ws

Advanced Research Perspectives and Future Investigations on Flibanserin N Oxide

In Silico Modeling for Predicting N-Oxidation Pathways

In silico, or computational, modeling has become an indispensable tool in the early stages of drug development for predicting metabolic pathways, thereby reducing reliance on extensive experimental work. news-medical.netpharmajen.com For Flibanserin (B1672775) N-oxide, these models are crucial for predicting the specific nitrogen atom(s) susceptible to oxidation and identifying the enzymes responsible.

The primary enzymatic systems responsible for N-oxidation are the Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) families. hyphadiscovery.com In silico approaches to predict the site of metabolism (SoM) for N-oxidation by these enzymes include:

Quantitative Structure-Activity Relationship (QSAR) Models: These models establish a mathematical relationship between the chemical structure of a molecule and its metabolic fate. By analyzing a dataset of compounds with known N-oxidation sites, QSAR models can predict the likelihood of N-oxidation for new molecules like flibanserin based on their structural features. mdpi.comnih.gov

Molecular Docking: This technique simulates the interaction between flibanserin and the active site of metabolizing enzymes like CYPs. The model predicts the most favorable binding orientation, suggesting which nitrogen atom is positioned correctly for an oxidative attack by the enzyme. cambridgemedchemconsulting.com

Quantum Mechanical (QM) Calculations: QM methods can calculate the electron density and reactivity of different atoms within the flibanserin molecule. Nitrogen atoms with higher reactivity or susceptibility to electrophilic attack are more likely to be sites of N-oxidation. cambridgemedchemconsulting.com

These computational tools can be combined into hybrid systems to improve predictive accuracy. cambridgemedchemconsulting.com For instance, a docking simulation might first identify potential binding poses, and then QM calculations could refine the prediction by assessing the reactivity of the proximate nitrogen atoms. Such models help prioritize experimental studies and provide a theoretical framework for understanding the formation of Flibanserin N-oxide. news-medical.net

| In Silico Model | Principle of Operation | Application to Flibanserin N-Oxidation Prediction |

| QSAR | Correlates structural features with metabolic outcomes based on existing data. | Predicts the likelihood of N-oxidation based on flibanserin's molecular descriptors compared to known substrates of N-oxidizing enzymes. |

| Molecular Docking | Simulates the binding of flibanserin into the active site of CYP or FMO enzymes. | Identifies which nitrogen atom is positioned most favorably for enzymatic oxidation. |

| Quantum Mechanics | Calculates electronic properties (e.g., reactivity, energy barriers) of atoms. | Determines the intrinsic chemical reactivity of each nitrogen atom in the flibanserin structure, indicating the most probable site of oxidation. |

Integration of Omics Technologies in Metabolite Research of N-Oxides

"Omics" technologies provide a global analysis of biological molecules, offering a powerful, systems-level view of metabolic processes. biobide.comnih.gov Integrating various omics disciplines is essential for a deep understanding of the formation and role of this compound.

Proteomics: This is the large-scale study of proteins. In the context of this compound, proteomics can be used to identify and quantify the specific CYP or FMO isozymes responsible for its formation in tissues like the liver. nih.gov For example, by exposing liver cells to flibanserin and analyzing changes in the proteome, researchers can pinpoint which enzymes are upregulated or show increased activity, directly implicating them in the N-oxidation pathway.

Metabolomics: This field focuses on the comprehensive analysis of all small-molecule metabolites in a biological sample. nih.gov Metabolomics is crucial for identifying and quantifying this compound, the parent drug, and other related metabolites simultaneously. mdpi.com This allows for a detailed mapping of the biotransformation pathways and helps understand the metabolic flux through the N-oxidation route compared to other metabolic pathways. nih.gov

Transcriptomics: This involves the study of the complete set of RNA transcripts. It can reveal which genes encoding for metabolizing enzymes (like CYPs and FMOs) are activated in response to flibanserin exposure, providing an earlier indication of the metabolic pathways involved before changes in protein levels are detectable. biobide.com

By integrating data from these omics technologies, researchers can build a comprehensive model of flibanserin metabolism. For example, transcriptomic data might show an upregulation of a specific CYP gene, proteomics could confirm the increased presence of the corresponding enzyme, and metabolomics would verify the resulting increase in the production of this compound. researchgate.net This multi-omics approach provides a robust and detailed understanding of the metabolite's origins and regulation. biobide.com

| Omics Technology | Focus of Analysis | Contribution to this compound Research |

| Proteomics | Proteins | Identifies and quantifies specific CYP and FMO enzymes involved in the N-oxidation of flibanserin. |

| Metabolomics | Metabolites (small molecules) | Detects, identifies, and quantifies this compound and other related metabolites in biological samples to map metabolic pathways. nih.govmdpi.com |

| Transcriptomics | RNA transcripts | Reveals changes in gene expression for metabolizing enzymes in response to flibanserin, indicating the pathways being activated. biobide.com |

Novel Analytical Strategies for Comprehensive N-Oxide Profiling

The accurate detection and characterization of N-oxide metabolites present analytical challenges, often due to their polarity and potential instability. altasciences.com Novel analytical strategies are essential for a comprehensive profiling of this compound.

A cornerstone of modern metabolite analysis is the coupling of liquid chromatography (LC) with high-resolution mass spectrometry (HRMS). nih.govscilit.com Techniques like Time-of-Flight (TOF) and Orbitrap MS provide high mass accuracy, enabling the confident identification of metabolites like this compound based on their exact mass. nih.gov Tandem mass spectrometry (MS/MS) further aids in structural elucidation by generating fragmentation patterns that act as a "fingerprint" for the molecule. nih.gov

Key considerations and advanced strategies include:

Minimizing In-Source Conversion: N-oxides can sometimes revert to the parent drug in the ion source of the mass spectrometer or during sample preparation. altasciences.com Careful optimization of extraction procedures, such as using acetonitrile (B52724) for protein precipitation instead of methanol, and adjusting MS source conditions are critical to prevent this conversion and ensure accurate quantification. altasciences.com

Chromatographic Resolution: Achieving chromatographic separation between this compound and its isomers or the parent drug is vital. The use of advanced column chemistries, such as phenyl-hexyl columns, can provide the necessary selectivity for robust analysis. nih.govnih.gov

Spectroscopic Methods: While MS is powerful for identification, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure determination, confirming the exact location of the N-oxide functional group. nih.gov Furthermore, techniques like Fourier-transform infrared spectroscopy (FT-IR) can detect characteristic signals of N-O group vibrations, confirming the presence of this functional group. mdpi.com

Chemiluminescence Detection: For certain classes of N-oxides, specialized detection methods like ozone-based chemiluminescence (CLD) offer extremely high sensitivity and selectivity, which could be adapted for specific research questions involving this compound. researchgate.netnih.gov

| Analytical Technique | Purpose in N-Oxide Profiling | Specific Advantage for this compound |

| LC-HRMS (TOF, Orbitrap) | Detection and identification of the metabolite. | Provides high mass accuracy for confident formula determination of this compound. nih.gov |

| Tandem MS (MS/MS) | Structural elucidation. | Generates specific fragmentation patterns to confirm the metabolite's identity. nih.gov |

| Optimized Sample Prep | Prevents degradation/conversion of the N-oxide. | Ensures accurate quantification by preventing the N-oxide from reverting to flibanserin during analysis. altasciences.com |

| NMR Spectroscopy | Unambiguous structure determination. | Confirms the precise location of the oxygen atom on the nitrogen. nih.gov |

| FT-IR Spectroscopy | Functional group confirmation. | Provides evidence for the presence of the N-O bond. mdpi.com |

Exploration of N-Oxide Dynamics in Controlled Biological Systems

To understand the formation rate, subsequent metabolism, and potential biological effects of this compound, its dynamics must be studied in controlled biological systems. These in vitro models bridge the gap between computational predictions and complex in vivo scenarios.

Subcellular Fractions: The simplest models include liver microsomes or S9 fractions, which contain high concentrations of CYP and FMO enzymes. hyphadiscovery.com These are used to rapidly screen for N-oxide formation and identify the primary enzymes involved.

Recombinant Enzymes: Using individually expressed human CYP or FMO enzymes allows researchers to pinpoint exactly which specific enzyme isoform (e.g., CYP3A4, FMO3) is responsible for the N-oxidation of flibanserin.

Cell-Based Assays: Cultured cells, particularly hepatocytes (liver cells), provide a more complete system with intact cellular structures and cofactors. These models are used to study the rate of this compound formation, its potential efflux from the cell, and any subsequent metabolic reactions.

3D Organoids and Spheroids: Advanced models such as liver or brain spheroids offer a three-dimensional structure that more closely mimics the in vivo environment. frontiersin.org These systems can be used to study the long-term kinetics and effects of this compound in a more physiologically relevant context. frontiersin.org

Microbial Biotransformation: Certain microorganisms possess enzymes homologous to human drug-metabolizing enzymes. hyphadiscovery.com These microbial systems can be used as "factories" to produce significant quantities of this compound, which is often difficult to synthesize chemically. The produced metabolite can then be used for full structural elucidation and for testing its biological activity. hyphadiscovery.com

Studying the kinetics in these systems involves measuring the rate of appearance of the N-oxide and its disappearance over time. nih.gov This provides crucial data on its formation and stability, which is essential for predicting its behavior in vivo. nih.gov

| Controlled System | Level of Complexity | Primary Use in Studying this compound Dynamics |

| Liver Microsomes | Low (Subcellular) | Initial screening for N-oxide formation and identifying the role of CYP/FMO enzymes. |

| Recombinant Enzymes | Low (Isolated Protein) | Pinpointing the specific enzyme isoform responsible for N-oxidation. |

| Hepatocyte Cultures | Medium (2D Cellular) | Studying rates of formation, efflux, and subsequent metabolism in an intact cell. |

| 3D Organoids | High (Tissue-like) | Investigating long-term kinetics and cellular responses in a more physiologically relevant model. frontiersin.org |

| Microbial Systems | Variable | Large-scale production of the N-oxide metabolite for structural analysis and activity testing. hyphadiscovery.com |

Q & A

Basic: How to develop and validate a stability-indicating HPLC method for Flibanserin N-Oxide analysis in pharmaceutical formulations?

Methodological Answer:

- Experimental Design : Use reverse-phase HPLC with isocratic elution (e.g., C18 column, mobile phase: acetonitrile-phosphate buffer). Optimize parameters like flow rate, column temperature, and detection wavelength (UV absorbance ~254 nm) .

- Validation : Follow ICH guidelines for linearity (e.g., 50–150% of target concentration), precision (RSD <2%), accuracy (recovery 98–102%), and robustness (variations in pH, temperature). Include forced degradation studies (acid, base, peroxide, thermal, photolytic) to confirm method specificity. For example, peroxide degradation of Flibanserin yields ~5.8% degradation products, which must be resolved from the N-Oxide peak .

- Data Interpretation : Use system suitability criteria (USP plate counts >2000, tailing factor <2) and quantify degradation products relative to the main peak .

Advanced: How to resolve discrepancies between in vitro receptor binding data and in vivo neuroprotective effects of this compound?

Methodological Answer:

- Mechanistic Studies : Employ 5-HT1A receptor antagonists (e.g., WAY 100635) in animal models to confirm receptor-specific effects. For example, Flibanserin’s retinal neuroprotection was abolished in 5-HT1A knockout mice, validating receptor dependence .

- Gene Expression Profiling : Use RNA sequencing to identify upregulated pathways (e.g., oxidative stress reduction, mitochondrial function). Correlate findings with in vitro receptor affinity assays to explain paradoxical efficacy .

- Dose-Response Analysis : Test multiple doses (e.g., 6–15 mg/kg) to establish therapeutic windows and reconcile in vitro IC50 values with in vivo outcomes .

Basic: What are the recommended protocols for synthesizing and characterizing this compound as a reference standard?

Methodological Answer:

- Synthesis : Oxidize Flibanserin using meta-chloroperbenzoic acid (mCPBA) in dichloromethane. Monitor reaction progress via TLC/HPLC .

- Characterization : Confirm structure via NMR (e.g., δ 3.5–4.0 ppm for N-oxide protons) and high-resolution mass spectrometry (HRMS; expected [M+H]+: 430.48 for C23H25F3N4O) .

- Purity Criteria : Use HPLC to ensure >98% purity, with impurity profiles aligned to ICH Q3A guidelines .

Advanced: What methodological approaches are used to investigate the oxidative degradation pathways of Flibanserin leading to N-Oxide formation?

Methodological Answer:

- Stress Testing : Expose Flibanserin to 3% hydrogen peroxide at 40°C for 24 hours. Monitor N-Oxide formation via LC-MS/MS, identifying intermediates (e.g., hydroxylamine derivatives) .

- Kinetic Analysis : Use Arrhenius plots to predict degradation rates under accelerated storage conditions. Calculate activation energy (Ea) for oxidation pathways .

- Structural Elucidation : Isolate degradation products via preparative HPLC and characterize using tandem MS/MS and 2D NMR .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust .

- Emergency Protocols : For skin contact, wash with soap/water; for eye exposure, irrigate with saline for 15 minutes. Store in ventilated, locked cabinets .

- Waste Disposal : Collect contaminated materials in sealed containers for incineration, adhering to EPA/OSHA regulations .

Advanced: How to design preclinical studies to assess the abuse potential of this compound using intracranial self-stimulation (ICSS) models?

Methodological Answer:

- Behavioral Paradigm : Train rats to self-stimulate via lever-pressing. Measure reinforcement rates (stimulations/minute) before/after Flibanserin administration .

- Data Normalization : Convert raw rates to % maximum control rate (%MCR) to account for baseline variability. Use repeated-measures ANOVA to compare dose-response curves .

- Sex-Specific Analysis : Include male and female cohorts, analyzing differences via mixed-factor ANOVA. For example, Flibanserin’s effects on ICSS may vary by sex due to hormonal modulation .

Basic: What are the critical parameters for ensuring reproducibility in pharmacological studies of this compound's effects on serotonin receptors?

Methodological Answer:

- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-8-OH-DPAT for 5-HT1A) in HEK293 cells expressing human receptors. Include negative controls (e.g., WAY 100635) to confirm specificity .

- In Vivo Models : Standardize light-induced retinopathy protocols (e.g., 10,000 lux exposure for 5 hours) and retinal function assessments (electroretinography) .

- Data Validation : Replicate findings across ≥3 independent experiments and cross-validate with orthogonal methods (e.g., qPCR for serotonin-related genes) .

Advanced: How to perform meta-analysis of clinical trial data to address contradictory efficacy outcomes of Flibanserin in different patient populations?

Methodological Answer:

- Data Pooling : Aggregate results from Phase III trials (e.g., DAISY, VIOLET, ORCHID) using fixed/random-effects models. Weight studies by sample size and heterogeneity (I² statistic) .

- Subgroup Analysis : Stratify by menopausal status, baseline FSFI scores, or comorbid conditions. For example, Flibanserin’s efficacy in premenopausal HSDD patients (p<0.05 vs. placebo) may not extend to postmenopausal cohorts .

- Bias Assessment : Use Cochrane Risk of Bias Tool to evaluate blinding, attrition, and reporting biases. Sensitivity analyses exclude trials with high dropout rates (>20%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.